Einecs 306-749-2

Description

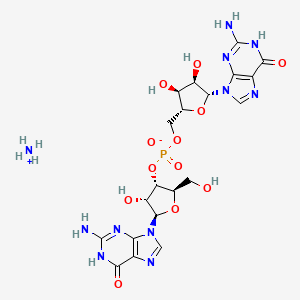

The exact mass of the compound Guanosine, guanylyl-(3'.5')-, monoammonium salt is 645.16565237 g/mol and the complexity rating of the compound is 1240. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

97403-87-7 |

|---|---|

Molecular Formula |

C20H28N11O12P |

Molecular Weight |

645.5 g/mol |

IUPAC Name |

[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate;azane |

InChI |

InChI=1S/C20H25N10O12P.H3N/c21-19-25-13-7(15(35)27-19)23-3-29(13)17-10(33)9(32)6(41-17)2-39-43(37,38)42-12-5(1-31)40-18(11(12)34)30-4-24-8-14(30)26-20(22)28-16(8)36;/h3-6,9-12,17-18,31-34H,1-2H2,(H,37,38)(H3,21,25,27,35)(H3,22,26,28,36);1H3/t5-,6-,9-,10-,11-,12-,17-,18-;/m1./s1 |

InChI Key |

ONMZIZQHVXHGNH-AORRWANRSA-N |

Isomeric SMILES |

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])O[C@@H]4[C@H](O[C@H]([C@@H]4O)N5C=NC6=C5N=C(NC6=O)N)CO)O)O)N=C(NC2=O)N.[NH4+] |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])OC4C(OC(C4O)N5C=NC6=C5N=C(NC6=O)N)CO)O)O)N=C(NC2=O)N.[NH4+] |

Related CAS |

21052-31-3 97403-87-7 |

Origin of Product |

United States |

Historical Context of Cyclic Nucleotide Discovery and Research

The journey to understanding molecules like Guanosine (B1672433), guanylyl-(3'.5')-, monoammonium salt began with the groundbreaking discovery of cyclic nucleotides. In the mid-20th century, Earl W. Sutherland and his colleagues were investigating the mechanism of hormone-induced glycogen breakdown in the liver. nih.gov Their work led to the identification of cyclic adenosine (B11128) monophosphate (cAMP) in 1956, a discovery for which Sutherland was awarded the Nobel Prize in Physiology or Medicine in 1971. nih.govresearchgate.net This pivotal moment introduced the concept of "second messengers," intracellular molecules that relay signals from extracellular stimuli (the "first messengers," such as hormones) to internal cellular machinery. nih.govwikipedia.orgnih.gov

The discovery of cAMP spurred further research into similar cyclic nucleotides. researchgate.net In 1963, cGMP was identified as another critical second messenger. researchgate.net However, for many years, research into cGMP lagged behind that of cAMP, and its specific biological functions remained largely enigmatic until the 1980s. wikipedia.org The subsequent elucidation of the nitric oxide (NO) signaling pathway, in which cGMP plays a central role, marked a significant turning point in cGMP research. nih.govresearchgate.net47.251.13

Foundational Principles of Second Messenger Systems in Cellular Signaling

Second messengers are small, non-protein molecules or ions that transmit signals from receptors on the cell surface to target molecules within the cell, be it in the cytosol or the nucleus. bmglabtech.comaatbio.com They are a fundamental component of signal transduction cascades, which are initiated by the binding of an extracellular signaling molecule (the first messenger) to a cell-surface receptor. wikipedia.orgnih.gov This binding event triggers a conformational change in the receptor, which in turn activates an effector enzyme or ion channel responsible for the production or release of the second messenger. nih.govaatbio.com

A key characteristic of second messenger systems is signal amplification. The activation of a single receptor can lead to the generation of numerous second messenger molecules, which then diffuse throughout the cell to activate a multitude of downstream targets. nih.govlibretexts.org This amplification allows a small extracellular signal to elicit a robust and widespread cellular response. libretexts.org Common classes of second messengers include cyclic nucleotides (like cAMP and cGMP), ions (such as calcium), and lipid-derived molecules (like inositol (B14025) trisphosphate and diacylglycerol). nih.govbmglabtech.comlibretexts.org

The concentration of second messengers is tightly regulated by a balance between their synthesis by enzymes like adenylyl cyclase and guanylyl cyclase, and their degradation by enzymes such as phosphodiesterases (PDEs). nih.govnih.gov This precise control allows for the transient and localized signaling necessary for proper cellular function. nih.gov

Classification and Significance Within Guanine Nucleotide Biochemistry

Guanine (B1146940), a purine (B94841) nucleobase, is a fundamental component of nucleic acids (DNA and RNA) and plays a vital role in various cellular processes. wikipedia.orgbiologyonline.combritannica.com Its derivatives, the guanine nucleotides, are central to bioenergetics, signal transduction, and the regulation of gene expression.

Biochemical Classification of Guanine Nucleotides

| Class | Examples | Primary Function |

| Nucleoside | Guanosine (B1672433), Deoxyguanosine | Precursors for nucleotide synthesis |

| Nucleotide Monophosphates | Guanosine monophosphate (GMP) | Building block for RNA; product of cGMP degradation |

| Nucleotide Diphosphates | Guanosine diphosphate (GDP) | Involved in G-protein signaling (inactive state) |

| Nucleotide Triphosphates | Guanosine triphosphate (GTP) | Energy currency; substrate for guanylyl cyclase; involved in G-protein signaling (active state) |

| Cyclic Nucleotides | Cyclic guanosine monophosphate (cGMP) | Second messenger in various signaling pathways |

Guanosine triphosphate (GTP) is a key player in cellular signaling, acting as a molecular switch in G-protein-coupled receptor (GPCR) pathways. longdom.org G-proteins cycle between an inactive GDP-bound state and an active GTP-bound state to regulate downstream effectors. longdom.org

Cyclic GMP is synthesized from GTP by the enzyme guanylyl cyclase. nih.gov There are two main forms of guanylyl cyclase: soluble guanylyl cyclase (sGC), which is activated by nitric oxide (NO), and particulate guanylyl cyclase (pGC), which is activated by natriuretic peptides. lagullo.comnih.gov The actions of cGMP are terminated by its hydrolysis to GMP by phosphodiesterases (PDEs). nih.govnih.gov

The significance of cGMP lies in its ability to modulate a wide array of physiological processes by activating downstream targets. These targets primarily include cGMP-dependent protein kinases (PKGs), cGMP-gated ion channels, and cGMP-regulated phosphodiesterases. nih.gov47.251.13nih.gov Through these effectors, cGMP influences processes such as smooth muscle relaxation, platelet aggregation, neurotransmission, and retinal phototransduction. nih.govwikipedia.orgphysiology.org

Overview of Research Trajectories for Cyclic Guanosine Monophosphate and Its Derivatives

Guanylate Cyclase Families and Mechanisms of Cyclic GMP Formation

Guanylate cyclases are broadly categorized into two main families: soluble guanylate cyclases (sGC) and particulate (or receptor) guanylate cyclases (pGC). elsevierpure.comnih.gov While both catalyze the conversion of GTP to cGMP, they differ significantly in their localization, structure, and mode of regulation. elsevierpure.com Soluble GCs are cytosolic proteins that act as intracellular receptors, primarily for the signaling molecule nitric oxide (NO). researchgate.net In contrast, pGCs are transmembrane proteins that function as cell-surface receptors for various extracellular peptide hormones. elsevierpure.com

The activation of these enzymes initiates a signaling cascade. The cGMP produced acts on downstream effectors such as cGMP-dependent protein kinases (PKGs), cyclic nucleotide-gated ion channels, and phosphodiesterases (PDEs), which in turn mediate the ultimate physiological response. nih.govelsevierpure.com

Soluble Guanylate Cyclases (sGC)

Soluble guanylate cyclase is a heterodimeric enzyme, typically composed of an α and a β subunit. researchgate.netnih.gov This enzyme is the primary receptor for nitric oxide, a key signaling molecule in processes like vasodilation and neurotransmission. nih.govnih.gov Each sGC subunit is organized into several domains: an N-terminal H-NOX (Heme-Nitric oxide/Oxygen binding) domain, a PAS (Per-Arnt-Sim) domain, a coiled-coil domain, and a C-terminal catalytic domain. mdpi.com The catalytic activity resides in the C-terminal domains, which together form the active site for GTP conversion to cGMP. mdpi.com

The activation of sGC is critically dependent on a heme prosthetic group located in the H-NOX domain of the β subunit. researchgate.netresearchgate.net In its basal, inactive state, the iron atom of the heme is in the ferrous (Fe²⁺) state and is bound to a histidine residue of the protein. nih.govpnas.org

Nitric oxide (NO) is the principal physiological activator of sGC. nih.gov The activation process is initiated by the binding of NO to the ferrous heme group. nih.gov This binding event displaces the iron atom from the plane of the porphyrin ring and severs the bond between the iron and the histidine residue. researchgate.net This conformational change is transmitted through the protein structure to the catalytic domain, leading to a dramatic increase—up to several hundred-fold—in the rate of cGMP synthesis. mdpi.compnas.org The rate constant for NO binding to sGC is exceptionally rapid, allowing the enzyme to effectively sense NO even at low concentrations. pnas.org While NO is the most potent activator, other molecules like carbon monoxide (CO) can also bind to the heme and stimulate sGC, albeit to a much lesser extent. nih.govfrontiersin.org

| Ligand | Activation Level (relative to basal) | Binding Affinity (Kd) | Key Interaction |

| Nitric Oxide (NO) | ~200-400 fold | 4.2 pM | Binds to ferrous heme, cleaving the Fe-His bond. pnas.orgresearchgate.netnih.gov |

| Carbon Monoxide (CO) | ~4 fold | 260 µM | Binds to ferrous heme, but is less effective at cleaving the Fe-His bond. researchgate.netnih.gov |

In mammals, sGC exists in different isoforms, primarily determined by the specific α (α1, α2) and β (β1) subunits that form the heterodimer. nih.govnih.gov The most common and ubiquitously expressed isoform is α1β1, while the α2β1 isoform shows a more tissue-specific expression, particularly in the brain and placenta. nih.govnih.gov

These isoforms exhibit distinct functional properties and localization, suggesting specialized roles. For instance, the α1β1 isoform is found in inhibitory interneurons in the spinal cord, whereas the α2β1 isoform is predominantly expressed in satellite glial cells. researchgate.net This differential distribution implies that sGC1 (α1β1) and sGC2 (α2β1) may have different roles in pain processing, with sGC1 potentially contributing to neuropathic pain and sGC2 playing an inhibitory role in inflammatory pain. researchgate.net The C-terminal region of the α2 subunit contains a sequence that allows it to interact with proteins like PSD-95, anchoring the enzyme to synaptic membranes in the brain, further highlighting its specialized role in neurotransmission. nih.gov

| Isoform | Subunits | Primary Location | Known Functional Associations |

| sGC1 (GC-1) | α1β1 | Ubiquitous, including vascular smooth muscle, platelets, spinal interneurons. nih.govresearchgate.net | Vasodilation, inhibition of platelet aggregation, neuropathic pain. nih.govresearchgate.net |

| sGC2 (GC-2) | α2β1 | Brain, kidney, placenta, satellite glial cells. nih.govnih.govresearchgate.net | Neurotransmission, inflammatory pain modulation. nih.govresearchgate.net |

Particulate (Receptor) Guanylate Cyclases (pGC)

Particulate guanylate cyclases are single-pass transmembrane proteins that function as receptors for extracellular signaling peptides. elsevierpure.com There are at least seven known mammalian pGCs, designated GC-A through GC-G. nih.gov These receptors are crucial for a variety of physiological processes, including blood pressure regulation and bone growth. oup.comnih.gov

A typical pGC consists of an extracellular ligand-binding domain, a single transmembrane helix, and an intracellular region containing a kinase homology domain (KHD) and the C-terminal guanylyl cyclase catalytic domain. researchgate.net The enzyme exists and functions as a dimer. researchgate.net

The activation of pGCs is initiated by the binding of specific peptide ligands to their extracellular domains. nih.gov A well-studied example is the activation of GC-A (also known as Natriuretic Peptide Receptor-A or NPR-A) by atrial natriuretic peptide (ANP) and B-type natriuretic peptide (BNP). nih.govnih.gov

In the basal state, the pGC receptor exists as a pre-formed dimer. researchgate.net The binding of a natriuretic peptide induces a conformational change in the extracellular domain, often described as a rotation of the monomers relative to each other. researchgate.net This movement is transmitted across the cell membrane to the intracellular domains. researchgate.net The signal then propagates to the KHD, which in its basal state acts as an inhibitor of the catalytic domain. Ligand-induced changes are thought to relieve this inhibition, possibly involving the binding of ATP to the KHD, which then allows the two catalytic domains to adopt a catalytically competent conformation and begin producing cGMP. researchgate.net

The specificity of pGCs for their respective ligands is determined by the unique amino acid sequences and three-dimensional structures of their extracellular ligand-binding domains. nih.gov For example, NPR-A is the principal receptor for ANP and BNP, while the related receptor NPR-B is selectively activated by C-type natriuretic peptide (CNP). nih.govnih.gov

This specificity arises from precise molecular interactions—such as hydrogen bonds, ionic bonds, and hydrophobic interactions—between residues in the receptor's binding pocket and the specific amino acid sequence of the peptide ligand. Even small differences in the peptide structure can dramatically alter binding affinity and receptor activation. This high degree of specificity ensures that distinct physiological signals, such as blood pressure regulation by ANP/BNP and bone growth stimulation by CNP, are mediated by the correct cellular pathways without crosstalk. nih.gov

| Receptor | Primary Ligand(s) | Key Physiological Function |

| NPR-A (GC-A) | Atrial Natriuretic Peptide (ANP), B-type Natriuretic Peptide (BNP) | Regulation of blood pressure and blood volume. nih.govnih.gov |

| NPR-B (GC-B) | C-type Natriuretic Peptide (CNP) | Stimulation of long bone growth. nih.govnih.gov |

Substrate Specificity and Catalytic Efficiency of Guanylate Cyclases

Guanylate cyclases exhibit a high degree of substrate specificity, preferentially binding and converting GTP to cGMP. While structurally similar to adenosine (B11128) triphosphate (ATP), GTP is selectively recognized by the enzyme's active site. This specificity is conferred by key amino acid residues within the catalytic domain. nih.govpnas.org Specifically, a glutamic acid, an arginine, and a cysteine residue in guanylate cyclases are crucial for discriminating against the adenine (B156593) base of ATP in favor of the guanine (B1146940) base of GTP. nih.govpnas.org

Despite this high specificity, some guanylate cyclases possess a low level of adenylate cyclase activity, meaning they can convert ATP to cyclic adenosine monophosphate (cAMP). acs.org Conversely, adenylyl cyclases generally lack guanylate cyclase activity. pnas.org The catalytic efficiency of guanylate cyclases can be influenced by various factors, including the presence of activators like NO for sGC or natriuretic peptides for pGC, and the concentration of the substrate GTP and the necessary metal cofactor, typically Mg²⁺ or Mn²⁺. pnas.org ATP can act as a mixed-type inhibitor of cGMP production, suggesting the presence of an allosteric nucleotide-binding site that can modulate catalytic activity. acs.orgnih.govacs.org

Below is a table summarizing the reported catalytic activities of various guanylate cyclase constructs.

| Enzyme Construct | Specific Activity (nmol cGMP/min/mg) | Calculated Specific Activity (fmol cGMP/min/pmol heterodimer) | Conditions / Notes |

|---|---|---|---|

| Full-length sGC (basal) | 10-20 | 25-50 | Unstimulated, basal activity. |

| Full-length sGC (+NO) | 2000-4000 | 5000-10000 | Stimulated with Nitric Oxide (NO). Represents a 100- to 200-fold increase. nih.gov |

| α1β1 Catalytic Domain | 1.6 | 1.5 | Isolated catalytic domains, activity measured at 22 °C. |

| α1(467-690)/β1(414-619) | 1.6 | 1.5 | Represents truncated catalytic domains of sGC. pnas.org |

Regulation of Biosynthetic Enzyme Activity

The activity of guanylate cyclases is meticulously controlled through multiple regulatory mechanisms, ensuring that cGMP is produced at the appropriate time and location within the cell. These mechanisms include allosteric modulation, post-translational modifications, and interactions with other proteins.

Allosteric modulation is a primary mechanism for regulating guanylate cyclase activity. For sGC, the binding of nitric oxide (NO) to the N-terminal heme domain induces a significant conformational change that is transmitted to the C-terminal catalytic domain, leading to a dramatic increase in enzyme activity. elifesciences.orgnih.gov Small-molecule activators, such as YC-1, can also bind to sGC at a distinct allosteric site, sensitizing the enzyme to NO or activating it directly. nih.govelifesciences.orgnih.gov Particulate guanylate cyclases, like Guanylyl Cyclase-A (GC-A), are allosterically activated by the binding of ligands such as atrial natriuretic peptide (ANP) to their extracellular domains. nih.govpnas.org Small molecules have also been developed that act as positive allosteric modulators of GC-A, enhancing the effects of its endogenous ligands. nih.govpnas.org

Post-translational modifications (PTMs) provide another layer of regulation. S-nitrosylation, the covalent attachment of a nitroso group to a cysteine thiol, has been identified as a key PTM that can regulate sGC activity. nih.gov Specifically, S-nitrosylation of sGC can lead to its desensitization to subsequent NO stimulation. nih.govpnas.org Phosphorylation is another critical PTM, particularly for membrane-bound GCs. oup.com Receptor guanylyl cyclases are typically phosphorylated on multiple serine and threonine residues, and this phosphorylation state is essential for the enzyme to be activated by its peptide ligands. Dephosphorylation is associated with receptor inactivation and desensitization. oup.com

Guanylate cyclases function within larger protein complexes that are crucial for their regulation. Soluble GC itself is a heterodimer, requiring the association of its α and β subunits to form a functional enzyme. nih.gov The interaction between the various domains of these subunits—the Heme-Nitric oxide and OXygen binding (H-NOX) domain, the Per/ARNT/Sim (PAS) domain, the coiled-coil domain, and the catalytic domain—is essential for communicating the NO-binding signal from the heme to the active site. pnas.orgacs.org

Particulate GCs are also regulated by direct protein-protein interactions. The retinal guanylate cyclases (RetGCs), for example, are controlled by a family of calcium-binding proteins called guanylate cyclase-activating proteins (GCAPs). nih.govnih.gov In the dark, when intracellular calcium levels are relatively high, GCAPs are in a Ca²⁺-bound state and inhibit RetGC activity. Following light exposure and a subsequent drop in intracellular Ca²⁺, Ca²⁺ dissociates from GCAPs, causing a conformational change that allows them to bind to and activate the cyclase. wikipedia.orgnih.gov This interaction is a critical feedback mechanism in visual phototransduction. wikipedia.org

Desensitization is a process whereby a signaling pathway's responsiveness is diminished following prolonged stimulation. For the NO-sGC pathway, this is a crucial mechanism to prevent overstimulation. One of the primary mechanisms of sGC desensitization is through S-nitrosylation of the enzyme itself upon sustained exposure to NO. nih.govpnas.orgscispace.com This modification renders the enzyme less responsive to further NO stimulation. nih.govpnas.org The sensitivity can be restored by cellular thiols, which can reverse the S-nitrosylation. pnas.org

Another mechanism involves a decrease in the mRNA and protein expression of the sGC subunits following prolonged exposure to NO agonists, a process known as homologous desensitization. nih.gov Furthermore, the cGMP pathway can be attenuated by the activity of cGMP-degrading enzymes called phosphodiesterases (PDEs). ahajournals.org Long-term activation of the NO-sGC pathway can lead to an upregulation or activation of certain PDEs, which then increase the breakdown of cGMP, effectively dampening the signal. ahajournals.org Heterologous desensitization can also occur, where activation of one signaling pathway (e.g., the atrial natriuretic peptide receptor) can lead to the attenuation of the NO-sGC pathway. nih.gov

Cyclic Nucleotide Phosphodiesterase (PDE) Families and Their Role in Hydrolysis

The PDE superfamily comprises 11 distinct families (PDE1-PDE11), encoded by 21 different genes, with numerous splice variants that contribute to the diversity and specificity of cyclic nucleotide signaling. nih.govnih.gov Based on their substrate specificity, PDEs are categorized into three main groups: cAMP-specific (PDE4, PDE7, and PDE8), cGMP-specific (PDE5, PDE6, and PDE9), and dual-substrate PDEs that can hydrolyze both cAMP and cGMP (PDE1, PDE2, PDE3, PDE10, and PDE11). nih.govnih.govreactome.org

The degradation of cGMP is not a uniform process but is instead highly compartmentalized and regulated by the specific expression and localization of different PDE isoforms. nih.gov This isoform-specific degradation allows for precise spatial and temporal control over cGMP signaling within distinct subcellular domains.

The cGMP-specific PDEs play a crucial role in this process. For instance, PDE5, a well-characterized cGMP-specific enzyme, exists in multiple isoforms (e.g., PDE5A1, PDE5A2, PDE5A3) which are expressed in various tissues. nih.govnih.gov Similarly, PDE6 is vital for phototransduction in the retina, where it rapidly hydrolyzes cGMP in response to light. ahajournals.org PDE9 is another highly specific cGMP PDE with a very high affinity for its substrate. pnas.org

Dual-substrate PDEs also contribute significantly to cGMP degradation and are key players in the cross-talk between cAMP and cGMP signaling pathways. nih.gov For example, PDE2's hydrolytic activity towards cAMP is allosterically activated by cGMP binding to its GAF domain. ahajournals.org Conversely, cGMP can competitively inhibit the hydrolysis of cAMP by PDE3. nih.gov Even some "cAMP-specific" PDEs, like PDE4, have been shown to contribute to cGMP degradation under conditions of high intracellular cGMP concentrations. nih.gov

PDE Families and Their Specificity for cGMP

| PDE Family | Substrate Specificity | Role in cGMP Degradation |

|---|---|---|

| PDE1 | Dual (cAMP and cGMP) | Hydrolyzes cGMP, regulated by Ca2+/Calmodulin. nih.gov |

| PDE2 | Dual (cAMP and cGMP) | cGMP binding to the GAF domain increases cAMP hydrolysis. nih.govahajournals.org |

| PDE3 | Dual (cAMP and cGMP) | cGMP can inhibit cAMP degradation. nih.gov |

| PDE5 | cGMP-specific | A primary enzyme for cGMP degradation in many tissues. nih.govnih.gov |

| PDE6 | cGMP-specific | Key role in the visual phototransduction cascade. ahajournals.org |

| PDE9 | cGMP-specific | High-affinity enzyme for cGMP hydrolysis. pnas.org |

| PDE10 | Dual (cAMP and cGMP) | Hydrolyzes both cyclic nucleotides. nih.gov |

| PDE11 | Dual (cAMP and cGMP) | Hydrolyzes both cyclic nucleotides. nih.gov |

The hydrolysis of cGMP by PDEs occurs within a highly conserved catalytic domain. nih.govacs.org This catalytic site contains a bimetal center, typically coordinated by zinc and magnesium ions, which is essential for the enzymatic reaction. researchgate.net The mechanism involves the activation of a water molecule by the metal ions, which then acts as a nucleophile to attack the phosphorus atom of the cyclic phosphate (B84403) group. nih.govacs.org This leads to the cleavage of the 3'-phosphoester bond and the formation of the linear 5'-GMP product. nih.govacs.org The catalytic pocket is a highly conserved region across the different PDE families. nih.govacs.org

The ability of different PDE families to selectively recognize and hydrolyze either cAMP or cGMP, or both, is determined by the specific amino acid residues within their catalytic pockets. nih.govnih.gov An early model, known as the "glutamine switch," proposed that an invariant glutamine residue could adopt different conformations to form specific hydrogen bonds with the purine (B94841) ring of either cAMP or cGMP, thereby dictating substrate specificity. nih.govpnas.org However, more recent structural studies have suggested that this model is likely an oversimplification. nih.govnih.gov

Regulation of Phosphodiesterase Activity

The activity of PDEs is tightly regulated at multiple levels, ensuring that cGMP signaling is precisely controlled in response to various cellular stimuli. This regulation occurs through transcriptional and translational control of PDE expression, as well as through post-translational modifications of the PDE proteins themselves.

The expression levels of different PDE isoforms can be modulated in a cell- and tissue-specific manner through the regulation of gene transcription. ahajournals.orgovid.com Many PDE genes are subject to regulation by various transcription factors and signaling pathways. For example, an increase in intracellular cAMP can lead to increased transcription of certain PDE4 genes, creating a negative feedback loop to control cAMP levels. oup.comnih.gov Similarly, the promoters of the PDE5A gene are responsive to stimulation by cGMP or cAMP. nih.gov The presence of multiple promoters and alternative splicing of PDE genes further contributes to the diversity of PDE expression and function. ahajournals.orgovid.com In some cases, post-transcriptional regulation of mRNA can also influence the final protein levels. nih.gov

Post-translational modifications provide a rapid and dynamic mechanism for regulating PDE activity. Phosphorylation is a common regulatory mechanism for many PDE isoforms. researchgate.netresearchgate.net For example, the activity of PDE5 can be increased by phosphorylation mediated by cGMP-dependent protein kinase (PKG). nih.govnih.gov This phosphorylation is enhanced by the binding of cGMP to the allosteric GAF domains of PDE5, creating a positive feedback mechanism. ahajournals.orgresearchgate.net Dephosphorylation, on the other hand, can downregulate PDE5 activity. nih.gov

Ubiquitination, the process of attaching ubiquitin proteins to a target protein, can also regulate PDE levels and activity. For instance, autophosphorylation of PKGIα can promote its degradation via the ubiquitin/26S proteasome pathway, which in turn can influence the phosphorylation state and activity of its target PDEs. nih.gov

Regulatory Mechanisms of Key cGMP-Metabolizing PDEs

| PDE Family | Regulatory Mechanism | Effect on Activity |

|---|---|---|

| PDE1 | Binding of Ca2+/Calmodulin | Increases activity. nih.gov |

| Phosphorylation by PKA or CaMKII | Reduces affinity for Ca2+/Calmodulin, decreasing activation. nih.gov | |

| PDE2 | Allosteric binding of cGMP to GAF domain | Increases cAMP hydrolysis. ahajournals.org |

| PDE5 | Phosphorylation by PKG | Increases activity. nih.govnih.gov |

| Allosteric binding of cGMP to GAF domain | Increases enzymatic activity and promotes phosphorylation. nih.govahajournals.org |

Endogenous Modulators and Regulatory Binding Sites on PDEs (e.g., Calcium, Calmodulin)

The activity of phosphodiesterases (PDEs), the primary enzymes responsible for the degradation of Guanosine, guanylyl-(3',5')-, monoammonium salt (cyclic GMP or cGMP), is intricately regulated by a variety of endogenous modulators. Among the most significant of these are calcium (Ca²⁺) and calmodulin (CaM), which play a pivotal role in linking Ca²⁺ signaling pathways with cGMP metabolism. This regulation is principally mediated through the PDE1 family of enzymes, also known as the Ca²⁺/calmodulin-dependent PDEs. frontiersin.orgnih.gov

The activation of PDE1 is contingent upon the binding of the Ca²⁺/CaM complex. wikipedia.org Calmodulin is a ubiquitous, small, acidic protein that can bind up to four Ca²⁺ ions. psu.edu The binding of Ca²⁺ to calmodulin induces a conformational change in the calmodulin protein, enabling it to interact with and activate target enzymes like PDE1. psu.edu This activation process involves the binding of the Ca²⁺/CaM complex to specific calmodulin-binding domains located in the regulatory N-terminal region of the PDE1 enzyme. wikipedia.org The cooperative binding of four Ca²⁺ ions to calmodulin is necessary for the full activation of PDE1. wikipedia.org

The interaction between calmodulin and PDE1 is a dynamic process. In its unbound state, the N-terminal and C-terminal lobes of calmodulin are separated by a flexible linker region. Upon binding Ca²⁺, this linker allows the two lobes to clamp around the target-binding domain of PDE1. psu.edu Specific methionine residues within the hydrophobic clefts of both lobes of calmodulin are crucial for this interaction and the subsequent activation of PDE1. psu.edu While the C-terminal lobe of calmodulin appears to be important for targeting and initial binding to PDE1, the N-terminal lobe is thought to be primarily responsible for the activation of the enzyme. psu.edu

The PDE1 family is composed of several isoforms, each with distinct tissue distribution and regulatory properties, allowing for cell-type-specific responses to changes in intracellular Ca²⁺ concentrations. frontiersin.org This diversity in isoforms contributes to the fine-tuning of cGMP signaling in response to various physiological stimuli that elicit changes in intracellular calcium levels.

Table 1: Characteristics of Ca²⁺/Calmodulin-Activated Phosphodiesterase (PDE1) Family

| Isoform Family | Substrate Preference | General Tissue Distribution | Regulation by Ca²⁺/Calmodulin |

|---|---|---|---|

| PDE1A | cGMP > cAMP | Brain, Heart, Smooth Muscle | Activated by Ca²⁺/CaM complex. |

| PDE1B | cGMP > cAMP | Brain (striatum) | Activated by Ca²⁺/CaM complex. |

| PDE1C | cGMP ≈ cAMP | Olfactory epithelium, Heart | High affinity for Ca²⁺/CaM; activated by nanomolar concentrations of Ca²⁺. |

Interplay Between Cyclic GMP Biosynthesis and Degradation in Maintaining Cellular Homeostasis

Cellular homeostasis is critically dependent on the precise regulation of intracellular second messenger concentrations, including that of cyclic GMP (cGMP). The steady-state level of cGMP is meticulously maintained through a dynamic interplay between its synthesis by guanylyl cyclases (GCs) and its degradation by phosphodiesterases (PDEs). nih.govahajournals.org This balance ensures that cGMP-mediated signaling is appropriately initiated, propagated, and terminated in response to physiological cues.

The biosynthesis of cGMP is catalyzed by two main types of guanylyl cyclases: soluble guanylyl cyclase (sGC), which is activated by nitric oxide (NO), and particulate guanylyl cyclases (pGCs), which are cell-surface receptors for natriuretic peptides. physiology.orgnih.gov The degradation of cGMP is primarily carried out by several families of PDEs, including the cGMP-specific PDEs (PDE5, PDE6, and PDE9) and the dual-substrate PDEs (PDE1, PDE2, PDE3, PDE10, and PDE11). reactome.org

The interplay between these two enzyme families is not merely a simple opposition of activities but involves complex feedback and cross-talk mechanisms that allow for the fine-tuning of cGMP signaling. For instance, cGMP itself can act as an allosteric regulator of certain PDEs. Elevated levels of cGMP can bind to the regulatory GAF domains of PDE2, PDE5, and PDE6, leading to an increase in their hydrolytic activity. researchgate.net This creates a negative feedback loop where an increase in cGMP concentration accelerates its own degradation, thereby preventing excessive signaling.

Furthermore, downstream effectors of the cGMP pathway, such as cGMP-dependent protein kinase (PKG), can also modulate the activity of PDEs. PKG can phosphorylate PDE5, which enhances its catalytic activity and contributes to the termination of the cGMP signal. researchgate.netoup.com This phosphorylation-dependent regulation adds another layer of control to the maintenance of cGMP homeostasis.

The spatial and temporal organization of GCs and PDEs within the cell is also crucial for maintaining homeostasis. The localization of these enzymes to specific subcellular compartments creates microdomains of cGMP signaling, allowing for localized and specific downstream effects. nih.gov This compartmentation prevents the indiscriminate activation of cGMP effectors throughout the cell and ensures that signaling is restricted to the appropriate cellular location.

The balance between cGMP synthesis and degradation is essential for a multitude of physiological processes, including the regulation of vascular tone, neuronal signaling, and cardiac function. frontiersin.orgnih.gov Dysregulation of this delicate interplay can lead to pathological conditions. For example, an imbalance favoring cGMP accumulation can contribute to hypotension, while excessive cGMP degradation can be implicated in conditions like pulmonary hypertension and erectile dysfunction.

Table 2: Kinetic Parameters of Key cGMP-Metabolizing Phosphodiesterases

| PDE Family | Substrate Specificity | Kₘ for cGMP (µM) | General Function in cGMP Homeostasis |

|---|---|---|---|

| PDE1 | Dual (cGMP > cAMP) | 1 - 6 | Ca²⁺-dependent degradation of cGMP. nih.gov |

| PDE2 | Dual (cGMP ≈ cAMP) | ~10 | cGMP-stimulated degradation of cAMP. nih.gov |

| PDE3 | Dual (cAMP > cGMP) | 0.02 - 0.3 | cGMP-inhibited degradation of cAMP. nih.gov |

| PDE5 | cGMP-specific | 1 - 6 | Primary enzyme for cGMP degradation in many tissues. nih.gov |

| PDE6 | cGMP-specific | ~15 | Key role in phototransduction in the retina. nih.gov |

| PDE9 | cGMP-specific | High affinity | Hydrolyzes cGMP at low concentrations. |

| PDE10 | Dual | - | - |

| PDE11 | Dual | - | - |

Cyclic GMP-Dependent Protein Kinases (PKG/cGK)

Cyclic GMP-dependent protein kinases are serine/threonine kinases that serve as major mediators of cGMP signaling in various tissues. nih.gov Upon activation by cGMP, PKGs phosphorylate a wide array of substrate proteins, thereby regulating diverse physiological processes such as smooth muscle relaxation, platelet aggregation, and neurotransmission. nih.govarvojournals.org

There are two main types of PKG, Type I (PKGI) and Type II (PKGII), which are products of different genes. The PKGI gene further generates two splice variants, PKGIα and PKGIβ, through alternative splicing. nih.gov These isoforms exhibit distinct tissue distribution and subcellular localizations, which contributes to the specificity of cGMP signaling.

PKGI (α and β): These isoforms are soluble, cytosolic proteins. ahajournals.orgarvojournals.org They differ primarily in their N-terminal domains, which influences their dimerization, autoinhibition, and affinity for cGMP. nih.gov PKGI is the predominant isoform found in the cardiovascular system, including in smooth muscle cells and platelets. nih.gov Within the retina, PKG I protein has been identified in the inner plexiform layer, ganglion cells, and photoreceptor inner segments. nih.gov

PKGII: In contrast to PKGI, PKGII is typically anchored to the plasma membrane via N-terminal myristoylation. ahajournals.org This localization facilitates its interaction with membrane-associated substrates. PKGII is highly expressed in intestinal microvilli, where it regulates chloride ion secretion, as well as in the brain. arvojournals.org

The distinct localization of these isoforms ensures that cGMP signals are directed to specific cellular compartments and substrates. nih.gov

| PKG Isoform | Primary Localization | Key Characteristics | Primary Tissues |

| PKGIα | Cytosolic | Soluble homodimer | Cardiovascular system, smooth muscle, platelets |

| PKGIβ | Cytosolic | Soluble homodimer, differs from PKGIα in N-terminus | Cardiovascular system, smooth muscle, platelets |

| PKGII | Membrane-associated | Anchored by N-terminal myristoylation | Intestinal microvilli, brain, kidney |

PKG enzymes exist as inactive homodimers in their basal state. Each monomer consists of a regulatory (R) domain and a catalytic (C) domain. The R domain contains two distinct allosteric cGMP-binding sites (CNB-A and CNB-B) and an autoinhibitory sequence that blocks the substrate-binding site of the C domain, thereby keeping the enzyme inactive. nih.govpnas.org

The binding of cGMP to these sites induces a significant conformational change that leads to enzyme activation. ahajournals.org The process involves the following key steps:

Cooperative Binding: Two molecules of cGMP bind to the two sites on the regulatory domain of each PKG monomer. The binding is cooperative, with the CNB-A site generally showing a higher affinity for cGMP than the CNB-B site. nih.gov

Conformational Change: The binding of cGMP triggers a conformational shift that causes the autoinhibitory domain to be released from the catalytic cleft. pnas.org This relieves the inhibition and exposes the active site for substrate binding and phosphorylation.

Elongation: Studies have revealed that cGMP binding causes a dramatic elongation of the PKG molecule, which is consistent with a rearrangement of the structured domains rather than a significant change in secondary structure. pnas.org This structural change is essential for the full activation of the kinase.

This allosteric activation mechanism allows for a rapid and sensitive response to changes in intracellular cGMP concentrations.

Once activated, PKG catalyzes the transfer of a phosphate group from ATP to specific serine or threonine residues on its target proteins. nih.gov This phosphorylation event alters the substrate's activity, localization, or interaction with other proteins, initiating a phosphorylation cascade. wikipedia.org A phosphorylation cascade is a sequence of events where one kinase phosphorylates another, leading to a chain reaction that amplifies the initial signal. wikipedia.org

The substrate specificity of PKG isoforms contributes to the diverse effects of cGMP signaling. Research has identified numerous PKG substrates involved in various cellular functions:

Regulation of Calcium Homeostasis: PKG can phosphorylate proteins involved in regulating intracellular calcium levels, such as ion channels and pumps, often leading to a decrease in cytosolic calcium and promoting relaxation in smooth muscle cells. nih.gov

Cytoskeletal Proteins: Substrates like the Vasodilator-Stimulated Phosphoprotein (VASP) are phosphorylated by PKG, influencing cell adhesion and motility. nih.gov

Signaling Pathway Components: PKG can cross-talk with other signaling pathways. For example, PKGI can phosphorylate and target the serine/threonine-protein kinase A-Raf, which is a regulator of the mTOR signaling cascade. nih.gov The regulatory subunit of cAMP-dependent protein kinase (PKA) can be phosphorylated by both PKGI and PKGII. nih.gov

The identification of these substrates and the elucidation of the subsequent phosphorylation events are crucial for understanding the precise physiological roles of the cGMP/PKG signaling pathway. nih.gov

Cyclic GMP-Binding Phosphodiesterases (PDEs with Regulatory Cyclic GMP Sites)

Cyclic nucleotide phosphodiesterases are a superfamily of enzymes that hydrolyze cAMP and cGMP, thereby controlling the intensity and duration of signaling mediated by these second messengers. ahajournals.orgnih.gov Several PDE families possess regulatory domains that directly bind cGMP, allowing the signaling molecule to modulate enzymatic activity. ahajournals.org Among the 11 PDE families, PDEs 2, 5, 6, 10, and 11 are characterized by the presence of tandem GAF domains (named for cGMP-binding PDEs, Anabaena adenylyl cyclases, and Escherichia coli FhlA) in their N-terminal regions. ahajournals.org These GAF domains are crucial for cGMP binding and the subsequent allosteric regulation of the enzyme's catalytic function. ahajournals.orgresearchgate.net

Allosteric Regulation of PDE Activity by Cyclic GMP Binding

The binding of cGMP to the GAF domains of specific PDEs induces conformational changes that allosterically regulate their catalytic activity. nih.gov This mechanism is a key feature of several PDE families, including PDE2, PDE5, and PDE6. nih.gov

PDE2: This dual-substrate enzyme hydrolyzes both cAMP and cGMP. nih.gov PDE2A possesses a GAF-B domain that, upon binding cGMP, allosterically stimulates the enzyme's hydrolytic activity. ahajournals.orgnih.gov This activation significantly increases the rate of cAMP hydrolysis, with some studies reporting a 10-fold increase. nih.govmdpi.com This interaction forms the basis of a critical crosstalk mechanism between the cGMP and cAMP signaling pathways. mdpi.com

PDE5: Known as a cGMP-binding, cGMP-specific phosphodiesterase, PDE5 specifically hydrolyzes cGMP. nih.gov It contains two GAF domains, GAFa and GAFb. nih.gov The binding of cGMP to the GAFa domain allosterically activates the C-terminal catalytic domain, enhancing both the maximum velocity (Vmax) and the affinity for its substrate, cGMP, which leads to increased cGMP hydrolysis. nih.gov This binding event can shift the enzyme from a low-affinity state to a high-affinity state. nih.gov

PDE6: Found in photoreceptor cells, PDE6 is also regulated by cGMP binding to its GAF domains, which plays a critical role in the visual transduction cascade. nih.gov

The allosteric activation of these PDEs is a sophisticated mechanism for signal termination and integration. For instance, in PDE2A, cGMP binding to the GAF-B domain is proposed to cause a reorientation of the catalytic domains, making the substrate-binding pocket more accessible. nih.gov This structural change provides a molecular basis for the observed increase in enzymatic activity. nih.gov

| PDE Family | Regulatory Domain | Effect of cGMP Binding | Primary Substrate(s) | Reference |

|---|---|---|---|---|

| PDE2 | GAF-B | Allosteric Activation | cAMP & cGMP | ahajournals.orgnih.gov |

| PDE5 | GAF-A | Allosteric Activation | cGMP | ahajournals.orgnih.gov |

| PDE6 | GAF-A | Allosteric Activation | cGMP | nih.gov |

Negative Feedback and Crosstalk Mechanisms Via PDE Activation/Inhibition

The regulation of PDEs by cGMP is fundamental to establishing negative feedback loops and facilitating crosstalk between the cGMP and cAMP signaling pathways. nih.govahajournals.org These interactions allow for precise spatial and temporal control over cyclic nucleotide signaling within the cell. nih.gov

Negative Feedback: A primary example of negative feedback occurs with PDE5. nih.gov An increase in intracellular cGMP, often triggered by nitric oxide (NO), leads to the activation of PDE5 through cGMP binding to its allosteric GAFa domain. nih.govnih.gov The activated PDE5 then efficiently hydrolyzes cGMP, reducing its concentration back toward basal levels. nih.govnih.gov This process results in a transient, spike-like cGMP response to stimuli like NO, as observed in platelets and smooth muscle cells. nih.gov The phosphorylation of PDE5 by cGMP-dependent protein kinase (PKG), which is itself activated by cGMP, can further stabilize the activated state of PDE5, creating a "memory switch" that leads to long-term desensitization of the signaling pathway. nih.gov

Crosstalk Mechanisms: The interplay between cGMP and cAMP pathways is largely mediated by PDEs that can either be stimulated or inhibited by cGMP. ahajournals.orgmdpi.com This crosstalk is critical in tissues like the heart, where the two second messengers often have opposing effects. ahajournals.org

Negative Crosstalk (cGMP → ↓cAMP): PDE2 is a key mediator of negative crosstalk. mdpi.com When cGMP levels rise, it binds to the allosteric site on PDE2, increasing its catalytic activity towards cAMP. ahajournals.orgnih.gov This enhanced degradation lowers local cAMP concentrations, thereby dampening PKA-mediated signaling. ahajournals.orgmdpi.com This mechanism is important in various physiological contexts, such as the natriuretic peptide-mediated control of aldosterone (B195564) secretion. ahajournals.org

Positive Crosstalk (cGMP → ↑cAMP): PDE3 is competitively inhibited by cGMP. ahajournals.orgnih.gov PDE3 isoforms have a high affinity for both cAMP and cGMP. ahajournals.org When cGMP levels rise, it competes with cAMP for binding to the catalytic site of PDE3, thereby inhibiting cAMP hydrolysis. ahajournals.orgmdpi.com This leads to an increase in local cAMP concentrations and potentiation of PKA signaling. nih.gov

The specific outcome of this crosstalk depends on the relative concentrations of the cyclic nucleotides and the specific PDE isoforms expressed in a particular cellular microdomain. nih.govmdpi.com

| PDE Family | Mechanism of cGMP Action | Effect on cAMP Hydrolysis | Resulting Crosstalk | Reference |

|---|---|---|---|---|

| PDE2 | Allosteric Activation | Increased | Negative (↓cAMP) | ahajournals.orgmdpi.com |

| PDE3 | Competitive Inhibition | Decreased | Positive (↑cAMP) | ahajournals.orgnih.gov |

| PDE1 | Competitive Inhibition | Decreased | Positive (↑cAMP) | ahajournals.org |

Other Cyclic GMP-Binding Proteins and Their Functional Implications

Besides phosphodiesterases, the biological effects of cGMP are mediated by two other main classes of effector proteins: cGMP-dependent protein kinases (PKGs) and cyclic nucleotide-gated (CNG) ion channels. nih.gov

cGMP-Dependent Protein Kinases (PKGs): These serine/threonine kinases are major effectors of cGMP signaling. nih.gov Upon binding cGMP to regulatory domains, PKGs undergo a conformational change that activates their kinase domain. nih.gov Activated PKG then phosphorylates a wide array of target proteins, regulating processes such as smooth muscle relaxation, platelet aggregation, and calcium homeostasis. nih.gov For example, in vascular smooth muscle, PKG activation leads to vasodilation by reducing intracellular calcium levels and decreasing the calcium sensitivity of contractile proteins. researchgate.net

Cyclic Nucleotide-Gated (CNG) Channels: These non-selective cation channels are directly activated by the binding of cyclic nucleotides, including cGMP. nih.gov They are crucial in sensory transduction pathways, particularly in retinal photoreceptors (vision) and olfactory sensory neurons (smell). nih.gov The binding of cGMP to an intracellular domain of the channel protein causes it to open, allowing the influx of cations like Na+ and Ca2+, which alters the cell's membrane potential. ahajournals.org

While PKGs and CNG channels are the canonical cGMP effectors, research continues to explore other potential cGMP-binding proteins. However, many novel cyclic nucleotide-binding proteins identified, such as those with PilZ domains or certain ATPases, have been shown to be specific receptors for the bacterial second messenger cyclic-di-GMP, not cGMP. nih.govplos.orgnih.gov Therefore, PKGs and CNG channels remain the primary, well-characterized non-PDE targets through which cGMP exerts its diverse physiological functions. nih.gov

Regulatory Networks and Signal Transduction Integration of Guanosine, Guanylyl 3 .5 , Monoammonium Salt

Crosstalk with Other Intracellular Signaling Pathways

The functional outcomes of cGMP signaling are rarely isolated events. Instead, they are the result of a complex interplay with other second messenger systems and signaling cascades. This crosstalk allows for fine-tuning of cellular responses and integration of multiple stimuli.

The signaling pathways of cGMP and cyclic adenosine (B11128) monophosphate (cAMP) are intricately linked, often exerting opposing or synergistic effects depending on the cellular context. ahajournals.orgashpublications.org This bidirectional communication is largely mediated by cyclic nucleotide phosphodiesterases (PDEs), enzymes that degrade cAMP and cGMP. ahajournals.orgnih.gov

Certain PDE isoforms can be allosterically regulated by cGMP, thereby influencing intracellular cAMP levels. mdpi.com For instance, PDE2 is unique in that it is allosterically activated by cGMP, leading to an increased hydrolysis of cAMP. nih.govmdpi.com Conversely, cGMP can act as a competitive inhibitor of PDE3, an enzyme that primarily hydrolyzes cAMP. ahajournals.orgahajournals.org This inhibition of PDE3 by cGMP leads to an increase in intracellular cAMP concentrations. ashpublications.org These interactions create a sophisticated mechanism for signal integration, where the levels of one cyclic nucleotide can directly influence the concentration and, consequently, the signaling output of the other. ahajournals.org In cardiac myocytes, for example, this crosstalk is crucial for modulating contractility and responses to hormonal stimuli. ahajournals.orgahajournals.org

Table 1: cGMP-Mediated Regulation of cAMP-Hydrolyzing Phosphodiesterases

| Phosphodiesterase (PDE) Isoform | Effect of cGMP | Mechanism | Consequence on cAMP Levels |

|---|---|---|---|

| PDE2 | Activation | Allosteric binding of cGMP | Decrease |

| PDE3 | Inhibition | Competitive inhibition | Increase |

The interplay between cGMP and calcium (Ca2+) signaling is a fundamental aspect of cellular regulation, with each messenger having the capacity to influence the other's concentration and activity. bohrium.commdpi.com This reciprocal regulation allows for the coordination of diverse cellular processes. bohrium.com

Elevated intracellular Ca2+ can stimulate the production of nitric oxide (NO) by activating nitric oxide synthases (NOS), which in turn activates soluble guanylate cyclase (sGC) to produce cGMP. mdpi.com Conversely, cGMP can modulate intracellular Ca2+ levels through several mechanisms. mdpi.com For example, cGMP, via its primary effector protein kinase G (PKG), can influence Ca2+ influx and efflux across the plasma membrane and regulate the release of Ca2+ from intracellular stores, such as the endoplasmic reticulum. mdpi.comnih.gov In some instances, the cGMP/PKG pathway can reduce the mobilization of internal calcium stores that are dependent on ryanodine (B192298) receptors. frontiersin.org This intricate relationship is crucial in processes such as smooth muscle relaxation, phototransduction, and neuronal signaling. nih.govcaymanchem.com

Recent research has uncovered significant crosstalk between the cGMP signaling pathway and the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-kinase (PI3K)/Akt pathways, which are central to cell growth, proliferation, and survival.

The cGMP effector, PKG, can directly interact with and modulate components of the MAPK cascade. For example, PKG can form a complex with p38 MAPK, thereby preventing its interaction with activating proteins and inhibiting pro-apoptotic pathways. nih.gov This interaction highlights a protective role for cGMP signaling in certain cellular contexts.

The interplay with the PI3K/Akt pathway is also multifaceted. In some cell types, such as platelets, a signaling cascade has been identified where PI3K and Akt activation leads to the stimulation of nitric oxide synthase 3 (NOS3) and subsequent cGMP production. nih.gov This indicates that the NO-cGMP pathway can act downstream of PI3K and Akt. nih.gov Conversely, there is also evidence suggesting that PKG can activate the PI3K/Akt signaling pathway, creating a potential positive feedback loop. koreamed.org Furthermore, the cGMP-mediated Akt/GSK-3β signaling pathway has been implicated in cardiac electrophysiology and myocardial contraction. frontiersin.org

Spatiotemporal Regulation and Compartmentation of Guanylyl-(3',5')- Monophosphate Signaling

The specificity of cGMP signaling is not solely determined by the total intracellular concentration of this second messenger. Instead, it is the precise spatial and temporal organization of cGMP signals within distinct subcellular microdomains that dictates the activation of specific downstream effectors and the resulting physiological outcomes. nih.govnih.gov

Scaffolding proteins are crucial regulators of signaling pathways, acting as platforms to assemble signaling components into functional complexes, often referred to as "signalosomes". nih.govyoutube.com These structures enhance the efficiency and specificity of signal transduction by bringing enzymes, substrates, and effectors into close proximity. youtube.com

In the context of cGMP signaling, scaffolding proteins help to create localized signaling domains. For instance, certain proteins can tether guanylate cyclases, PDEs, and PKG to specific subcellular locations, such as the plasma membrane or the cytoskeleton. ahajournals.org This co-localization ensures that cGMP is produced and acts in a spatially restricted manner, preventing unwanted diffusion and crosstalk with other pathways. ahajournals.org For example, PKG-anchoring proteins have been identified that localize the kinase to specific substrates, thereby ensuring the phosphorylation of the correct target proteins. ahajournals.org

The distinct subcellular localizations of the enzymes responsible for cGMP synthesis (guanylate cyclases), degradation (PDEs), and the downstream effectors that mediate its actions are fundamental to the compartmentation of cGMP signaling. nih.govnih.gov

There are two main types of guanylate cyclases: soluble guanylate cyclase (sGC) and particulate guanylate cyclase (pGC). nih.gov sGC is typically found in the cytoplasm and is activated by nitric oxide. ahajournals.org In contrast, pGCs are transmembrane receptors for natriuretic peptides and are located in the plasma membrane. ahajournals.orgnih.gov This differential localization means that distinct stimuli can generate cGMP in different subcellular compartments. nih.gov

Similarly, various PDE isoforms exhibit specific subcellular distributions, contributing to the formation of localized cGMP gradients. nih.govmdpi.com For example, in cardiomyocytes, distinct cGMP pools are regulated by different PDEs; the natriuretic peptide/pGC/cGMP pool is controlled by PDE2 and PDE9, while the NO/sGC/cGMP pool is primarily regulated by PDE5 and PDE3. nih.govresearchgate.net The main downstream effectors of cGMP, such as PKG and cyclic nucleotide-gated (CNG) channels, also have specific subcellular localizations, ensuring that the cGMP signal is transduced to the appropriate cellular machinery. nih.govnih.gov

Table 2: Subcellular Localization and Regulation of Key cGMP Signaling Components in Cardiomyocytes

| Component | Type | Subcellular Location | Key Regulators/Interactors |

|---|---|---|---|

| Guanylate Cyclase | Particulate (pGC) | Plasma Membrane | Natriuretic Peptides |

| Guanylate Cyclase | Soluble (sGC) | Cytoplasm, Caveolae | Nitric Oxide (NO) |

| Phosphodiesterase | PDE2, PDE9 | Associated with pGC/cGMP pool | cGMP (allosteric activation of PDE2) |

| Phosphodiesterase | PDE3, PDE5 | Associated with sGC/cGMP pool | cGMP (competitive inhibition of PDE3) |

| Effector | Protein Kinase G (PKG) | Cytosol, recruited to plasma membrane | PKG-anchoring proteins |

Feedback and Feedforward Mechanisms in Guanine (B1146940) Nucleotide Signaling Networks

Feedback and feedforward mechanisms are fundamental control principles in biological signaling networks, allowing for the fine-tuning of signal duration, amplitude, and integration with other cellular pathways. In the context of guanine nucleotide signaling, these mechanisms are crucial for maintaining cellular responsiveness and preventing aberrant signaling that could lead to pathological conditions.

Feedback Inhibition: A common regulatory motif is negative feedback, where a downstream product of a signaling cascade inhibits an upstream component. In guanine nucleotide signaling, the production of cyclic guanosine (B1672433) monophosphate (cGMP), a key second messenger, is tightly regulated. For instance, elevated levels of cGMP can activate specific phosphodiesterases (PDEs), enzymes that degrade cGMP to 5'-GMP, thereby terminating the signal. This creates a negative feedback loop where the product of the signaling pathway (cGMP) promotes its own inactivation. While the direct effect of Guanosine, guanylyl-(3'.5')-, monoammonium salt on these feedback loops is yet to be fully elucidated, as a structural analog of dinucleotides involved in signaling, it could potentially influence the activity of enzymes like PDEs, either as a substrate or a modulator.

Feedforward Activation: In contrast, feedforward loops involve an upstream signaling component activating a downstream component through two different pathways, one of which may be indirect. This can create a more robust and sustained response. In the broader context of purinergic signaling, the release of nucleotides can trigger cascades that lead to the activation of multiple downstream effectors. For example, an initial signal might lead to the production of guanine nucleotides, which in turn could activate a cascade of protein kinases, leading to a sustained cellular response.

The integration of these feedback and feedforward mechanisms allows for complex signal processing. For instance, a rapid but transient response could be achieved through a direct pathway, while a more sustained response could be established through a feedforward loop that is eventually tempered by a delayed negative feedback mechanism.

| Regulatory Mechanism | Key Players in Guanine Nucleotide Signaling | Potential Implication for Guanosine, guanylyl-(3'.5')-, monoammonium salt |

| Negative Feedback | cGMP, Phosphodiesterases (PDEs) | Could potentially modulate PDE activity, influencing cGMP levels and signal duration. |

| Positive Feedback | Cross-talk between signaling pathways | May participate in amplification loops, although specific examples are not yet defined. |

| Feedforward Loop | Upstream activators and multiple downstream effectors | Could act as an intermediate messenger in a multi-pronged signaling cascade. |

Adaptive Responses and Desensitization Mechanisms in Response to Sustained Signaling

Prolonged exposure to a signaling molecule can lead to adaptive changes in the target cell, including desensitization, which is a decrease in responsiveness. These mechanisms are vital for preventing cellular damage from overstimulation and for allowing cells to respond to subsequent changes in stimulus intensity.

Receptor Desensitization: A primary mechanism of desensitization in G protein-coupled receptor (GPCR) signaling involves the phosphorylation of the receptor by G protein-coupled receptor kinases (GRKs). nih.gov This phosphorylation event promotes the binding of arrestin proteins, which sterically hinder the coupling of the receptor to its G protein, effectively dampening the signal. nih.gov While a specific receptor for Guanosine, guanylyl-(3'.5')-, monoammonium salt has not been definitively identified, if it were to act through a GPCR, its signaling would likely be subject to this form of regulation.

Receptor Downregulation: Upon prolonged agonist exposure, receptors can be internalized via endocytosis. wikipedia.org These internalized receptors can either be recycled back to the cell surface, leading to resensitization, or targeted for degradation in lysosomes, resulting in a long-term reduction in the number of available receptors, a process known as downregulation. wikipedia.org

Adaptive Immune Responses: Interestingly, oligonucleotides containing GpG motifs have been shown to have immunomodulatory effects, suggesting a role in the adaptive immune system. researchgate.netnih.gov In studies involving experimental autoimmune encephalomyelitis, a GpG oligodeoxynucleotide was found to suppress the activation of Th1 T cells, which are associated with autoimmune diseases. researchgate.netnih.gov This indicates that GpG-containing molecules can be recognized by the immune system and can induce an adaptive response, although the specific receptors and signaling pathways involved are still under investigation. This finding opens the possibility that monomeric forms like Guanosine, guanylyl-(3'.5')-, monoammonium salt could also have subtle modulatory effects on immune cell signaling and adaptation.

The following table summarizes key desensitization mechanisms that are prevalent in guanine nucleotide signaling and their potential relevance.

| Desensitization Mechanism | Description | Potential Relevance to Guanosine, guanylyl-(3'.5')-, monoammonium salt |

| Receptor Phosphorylation | Covalent modification of the receptor by kinases (e.g., GRKs), leading to reduced G protein coupling. nih.gov | If signaling occurs via a GPCR, this would be a primary mode of acute desensitization. |

| Arrestin Binding | Recruitment of arrestin proteins to the phosphorylated receptor, physically uncoupling it from the G protein. nih.gov | A key step in the desensitization and internalization of a putative GPCR. |

| Receptor Internalization | Removal of receptors from the cell surface via endocytosis, reducing the number of available receptors for activation. wikipedia.org | A mechanism for both short-term and long-term attenuation of the signal. |

| Receptor Downregulation | Degradation of internalized receptors, leading to a prolonged state of reduced sensitivity. wikipedia.org | Would contribute to long-term adaptation to sustained signaling. |

| Immunomodulation | GpG-containing oligonucleotides can modulate adaptive immune responses. researchgate.netnih.gov | Suggests a potential, though indirect, role in the complex adaptive responses of the immune system. |

Advanced Methodologies for Research on Guanosine, Guanylyl 3 .5 , Monoammonium Salt

In Vitro Enzymatic Assays for Guanylate Cyclases and Phosphodiesterases

In vitro assays are fundamental for characterizing the kinetic properties of enzymes that regulate cGMP levels. Guanylate cyclases (GCs) synthesize cGMP from guanosine (B1672433) triphosphate (GTP), while phosphodiesterases (PDEs) hydrolyze cGMP to guanosine monophosphate (GMP). frontiersin.orgwikipedia.org Precise measurement of their activity is crucial for understanding their function and for the development of therapeutic modulators.

Spectrophotometric and radiometric assays are classic, robust methods for determining enzyme kinetics.

Spectrophotometric Assays: These assays measure changes in light absorbance resulting from the enzymatic reaction. A common continuous spectrophotometric assay for guanylate cyclase activity involves a coupled enzyme system. The pyrophosphate (PPi) produced during the conversion of GTP to cGMP is converted to inorganic phosphate (B84403) (Pi), which is then measured using a colorimetric method like the modified Fiske-Subbarow assay. nih.gov This technique is adaptable for high-throughput screening in 96-well microplates, offering a significant reduction in time and cost compared to other methods. nih.gov For phosphodiesterases, assays can be designed where the hydrolysis of cGMP to GMP is coupled to other enzymes that produce a detectable chromophore. A pH-based assay can also be used, as the hydrolysis of the cyclic nucleotide releases a proton, which can be detected by a sensitive pH meter in real-time. nih.gov

Radiometric Assays: These highly sensitive assays use radiolabeled substrates to track enzyme activity. For guanylate cyclase, [α-³²P]GTP is used as a substrate, and the resulting [³²P]cGMP is separated from the unreacted substrate by chromatography (e.g., thin-layer chromatography or column chromatography) and quantified by scintillation counting. For phosphodiesterases, the substrate is typically tritiated cGMP ([³H]cGMP). nih.govnih.gov The reaction involves two steps: first, the PDE hydrolyzes [³H]cGMP to [³H]5'-GMP. Second, a 5'-nucleotidase (often from snake venom) is added to convert [³H]5'-GMP to the nucleoside [³H]guanosine and an unlabeled phosphate. nih.govresearchgate.net The charged substrate can then be separated from the uncharged product using ion-exchange resins, and the radioactivity of the product is measured. researchgate.net A popular variation is the Scintillation Proximity Assay (SPA), a homogeneous assay where the linear nucleotide product preferentially binds to scintillant-containing beads, bringing the radiolabel into close proximity to generate a light signal, while the unbound cyclic substrate produces a very low background. revvity.com

HPLC and mass spectrometry (MS) offer high specificity and sensitivity for the direct quantification of cyclic nucleotides.

High-Performance Liquid Chromatography (HPLC): HPLC separates compounds based on their physicochemical properties. Reversed-phase HPLC (RP-HPLC) is a common method for separating and quantifying cGMP from biological samples or enzymatic reactions. nih.gov The sample is injected into a column (e.g., a C18 column), and a mobile phase is used to elute the compounds at different rates. The amount of cGMP is quantified by a UV detector, typically set to 253 nm. nih.gov By comparing the peak area of the sample to a standard curve generated with known concentrations of cGMP, precise quantification can be achieved. nih.gov This method is highly reproducible and can be adapted to measure other nucleotides simultaneously. nifc.gov.vn

Mass Spectrometry (MS): When coupled with liquid chromatography (LC-MS or LC-MS/MS), mass spectrometry provides the gold standard for identifying and quantifying low-molecular-weight metabolites like cGMP. nih.gov This technique separates ions based on their mass-to-charge ratio, offering unparalleled specificity. researchgate.net For quantification, tandem mass spectrometry (MS/MS) is often used in a mode called Multiple Reaction Monitoring (MRM). gilbertodenucci.com In this setup, a specific precursor ion (the cGMP molecule) is selected and fragmented, and a specific product ion is monitored. This process provides unequivocal identification and highly sensitive quantification, with limits of detection reaching the picomolar range. gilbertodenucci.comresearchgate.net LC-MS/MS methods can simultaneously measure cGMP, its precursor GTP, and its degradation product GMP, making it a powerful tool for studying enzyme kinetics and cellular nucleotide pools. frontiersin.orgnih.gov

| Methodology | Principle | Common Application | Advantages | Disadvantages |

|---|---|---|---|---|

| Spectrophotometry | Enzyme-coupled reaction produces a color change | High-throughput screening, basic kinetics | Low cost, rapid, no radioactivity nih.gov | Indirect, potential for interference nih.gov |

| Radiometric Assay | Tracks conversion of a radiolabeled substrate | Highly sensitive enzyme kinetics | High sensitivity, direct measurement nih.gov | Requires radioactive materials and disposal |

| HPLC-UV | Chromatographic separation and UV detection | Quantification from purified samples | High reproducibility, specific nih.govnih.gov | Lower sensitivity than MS, longer run times |

| LC-MS/MS | Chromatographic separation and mass-based detection | Definitive quantification in complex samples | Highest specificity and sensitivity nih.govgilbertodenucci.com | High equipment cost, requires expertise |

Cell-Based Assays for Cyclic GMP Production and Signaling

Cell-based assays are essential for studying cGMP signaling in a biologically relevant context, allowing researchers to investigate pathway activation, signal dynamics, and the spatial organization of signaling components within a living cell. marinbio.comcreativebiomart.net

Reporter gene assays are used to monitor the transcriptional activity of a signaling pathway. bmglabtech.com When cGMP levels rise, they activate downstream effectors like protein kinase G (PKG), which in turn can phosphorylate transcription factors and alter gene expression. In a reporter gene assay, the promoter of a cGMP-responsive gene is fused to a gene encoding a readily detectable protein, such as luciferase or Green Fluorescent Protein (GFP). researchgate.netnih.gov When the signaling pathway is activated, the reporter gene is expressed, and the resulting protein can be quantified by measuring luminescence or fluorescence. nih.gov This provides a quantitative readout of the activity of the entire signaling cascade, from receptor activation to gene expression, making it a valuable tool for high-throughput screening of compounds that modulate the pathway. qiagen.com

To study the rapid and transient changes in intracellular cGMP levels, genetically encoded biosensors based on Förster Resonance Energy Transfer (FRET) or Bioluminescence Resonance Energy Transfer (BRET) are employed. nih.gov These biosensors consist of a cGMP-binding domain (e.g., from PKG or PDE5) flanked by two fluorescent proteins (for FRET) or a luciferase and a fluorescent protein (for BRET). nih.gov

FRET: In the absence of cGMP, the two fluorophores are positioned at a specific distance and orientation. When a donor fluorophore is excited with light, it transfers energy to an acceptor fluorophore, which then emits light. When cGMP binds, it induces a conformational change in the sensor, altering the distance or orientation between the fluorophores and thus changing the FRET efficiency. nih.gov This change in the ratio of acceptor-to-donor emission provides a real-time measurement of cGMP concentration. ox.ac.uk

BRET: This technique works on a similar principle but uses a luciferase enzyme as the donor. nih.gov When a substrate (like luciferin) is added, the luciferase emits light that can excite the nearby acceptor fluorophore. nih.gov BRET avoids the need for external excitation light, reducing phototoxicity and autofluorescence, making it well-suited for plate-based assays and high-throughput screening. nih.gov

These biosensors allow for the visualization of cGMP dynamics with high spatial and temporal resolution within living cells, revealing insights into how signals are initiated, propagated, and terminated. nih.govresearchgate.net

| Sensor Name | Technology | Sensing Domain | Key Feature |

|---|---|---|---|

| cGES-DE5 | FRET | cGMP-binding domain of human PDE5A nih.gov | High selectivity for cGMP over cAMP, good temporal resolution nih.gov |

| CYGYEL | BRET | Based on cGES-DE5 (PDE5A domain) nih.gov | Adapted for plate-based assays, compatible with primary cells nih.gov |

| Yellow PfPKG | FRET | PKG from Plasmodium falciparum ox.ac.uk | High affinity, detects nanomolar cGMP concentrations ox.ac.uk |

| Cygnet | FRET | Truncated form of PKG nih.gov | One of the earlier developed cGMP sensors |

Understanding where signaling components are located within the cell is critical to understanding their function. Immunocytochemistry and subcellular fractionation are two key techniques for this purpose.

Immunocytochemistry (ICC): ICC uses antibodies to visualize the location of specific proteins within fixed cells. Highly specific primary antibodies bind to the target protein (e.g., a specific guanylate cyclase, PDE isoform, or downstream effector). A secondary antibody, which is conjugated to a fluorescent dye or an enzyme, then binds to the primary antibody. This allows for the visualization of the protein's subcellular localization using fluorescence or confocal microscopy. This method can reveal whether signaling proteins are localized to specific compartments like the plasma membrane, nucleus, or endoplasmic reticulum.

Subcellular Fractionation: This biochemical technique physically separates the major organelles and compartments of a cell. Cells are first gently lysed to release their contents while keeping organelles intact. A series of centrifugation steps at increasing speeds is then used to pellet different components based on their size and density, separating the nucleus, mitochondria, microsomes (endoplasmic reticulum), and cytosol. The concentration of cGMP or the presence of specific signaling proteins can then be measured in each fraction using methods like immunoassays or Western blotting. This provides quantitative data on the distribution of signaling molecules across different cellular compartments.

Genetic Manipulation Techniques in Studying Guanylyl-(3'.5')- Pathways

Genetic manipulation offers powerful tools to investigate the function of specific components within the cGMP signaling cascade. By altering the expression or function of genes encoding key proteins, researchers can elucidate their roles in cellular processes.

Gene Knockout, Knockdown, and Overexpression Strategies (e.g., CRISPR/Cas9, siRNA)

The ability to modulate the expression levels of specific genes is fundamental to understanding their function. Gene knockout, knockdown, and overexpression strategies are routinely employed to study the proteins involved in cGMP signaling, such as guanylyl cyclases, phosphodiesterases (PDEs), and cGMP-dependent protein kinases (PKG).

CRISPR/Cas9: This revolutionary gene-editing technology allows for the precise and permanent disruption of a target gene (knockout). nih.govnih.gov By designing a guide RNA (gRNA) that is complementary to a specific DNA sequence within a gene of interest, the Cas9 nuclease can be directed to create a double-strand break. The cell's error-prone repair mechanism often results in insertions or deletions that render the gene non-functional. For instance, knocking out the gene for a specific guanylyl cyclase isoform would allow researchers to study the physiological consequences of its absence and the specific pathways it regulates.

siRNA (Small interfering RNA): In contrast to the permanent nature of CRISPR-Cas9 knockout, siRNA offers a transient approach to silence gene expression (knockdown). royalsocietypublishing.org Short, double-stranded RNA molecules complementary to the messenger RNA (mRNA) of a target gene are introduced into cells. This leads to the degradation of the specific mRNA, thereby preventing the synthesis of the corresponding protein. This method is particularly useful for studying the effects of reduced protein levels without permanently altering the genome and has been used to investigate the role of soluble guanylyl cyclase in cellular signaling. researchgate.net

Overexpression: This strategy involves introducing additional copies of a gene into a cell to produce higher-than-normal levels of the corresponding protein. This can be used to study the effects of increased protein activity. For example, overexpressing a cGMP-dependent protein kinase can help determine which cellular processes are regulated by its activation. nih.govrepec.org Deletion or overexpression experiments in animal models have been instrumental in understanding the long-term effects of altered cGMP signaling. nih.govrepec.org

These techniques are often used in combination to build a comprehensive picture of a protein's function within the cGMP pathway.

| Technique | Mechanism | Outcome | Application in cGMP Pathway Research |

| CRISPR/Cas9 | Site-specific DNA double-strand break followed by error-prone repair. nih.gov | Permanent gene knockout. | Studying the essentiality and function of specific guanylyl cyclases, PDEs, or PKG isoforms. |

| siRNA | Degradation of target mRNA. royalsocietypublishing.orgwikipedia.org | Transient gene knockdown. wikipedia.org | Investigating the acute effects of reduced levels of cGMP signaling components. researchgate.net |

| Overexpression | Introduction of additional gene copies. | Increased protein production. nih.gov | Examining the consequences of enhanced cGMP signaling or the activity of a specific pathway component. nih.gov |

Generation and Characterization of Constitutively Active and Dominant-Negative Mutants

To further probe protein function, researchers generate mutants that are either always active (constitutively active) or that interfere with the function of the normal protein (dominant-negative).

Constitutively Active Mutants: These are engineered proteins that remain in a permanently "on" state, independent of the usual activation signals. For example, a constitutively active mutant of soluble guanylyl cyclase (sGC) has been created by substituting a key histidine residue involved in heme binding. nih.gov This heme-deficient mutant exhibits high activity even in the absence of nitric oxide (NO), the normal activator. nih.gov Studying the effects of expressing such a mutant can reveal the downstream consequences of continuous cGMP production. Similarly, mutations in cGMP-dependent protein kinase (PKG) have been identified that lead to constitutive activation, providing insights into its role in diseases like thoracic aortic aneurysms. elifesciences.org

Dominant-Negative Mutants: These mutants, when expressed alongside the wild-type protein, disrupt the function of the normal protein. A dominant-negative mutant might, for instance, bind to an upstream activator without initiating a downstream signal, thereby sequestering the activator and preventing it from interacting with the wild-type protein. nih.gov In the context of cGMP signaling, a dominant-negative mutant of a G protein-coupled receptor kinase has been shown to selectively affect the desensitization of specific receptors involved in cyclic nucleotide signaling. nih.gov This approach is valuable for dissecting the roles of specific proteins in complex signaling networks. nih.gov

| Mutant Type | Mode of Action | Effect on Signaling | Example in cGMP-related Pathways |

| Constitutively Active | Remains in a permanently "on" state. | Continuous downstream signaling. | Heme-deficient soluble guanylyl cyclase mutant that is active without NO stimulation. nih.gov |